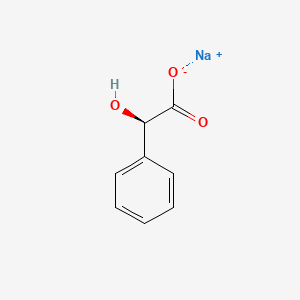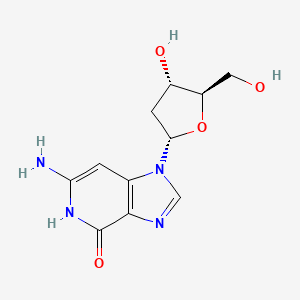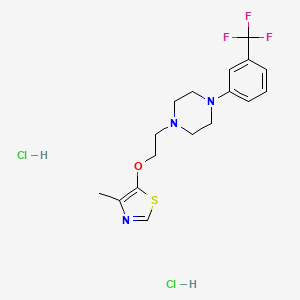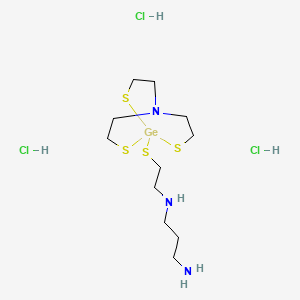
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(333)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with a unique structure that includes a germabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the germabicyclo framework, followed by the introduction of the propanediamine moiety. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediamine derivatives
- Germabicyclo compounds
- Trithia-aza compounds
Uniqueness
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is unique due to its combination of a germabicyclo framework with a propanediamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
136912-70-4 |
|---|---|
Molecular Formula |
C11H28Cl3GeN3S4 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N'-[2-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25GeN3S4.3ClH/c13-2-1-3-14-4-8-16-12-17-9-5-15(6-10-18-12)7-11-19-12;;;/h14H,1-11,13H2;3*1H |
InChI Key |
KUUOYSHXJMLSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Ge]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





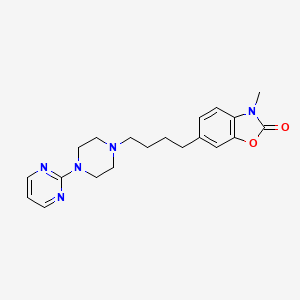

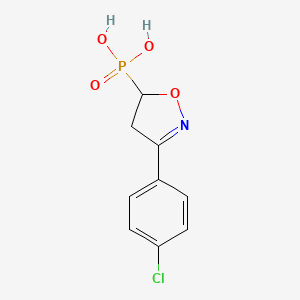

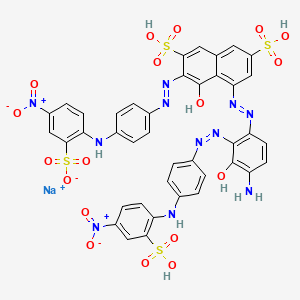


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
